molecular formula C22H27N5O3 B2383035 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1207028-49-6

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

Cat. No.: B2383035
CAS No.: 1207028-49-6
M. Wt: 409.49
InChI Key: IRQCWAPNZITKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a 1H-benzo[d]imidazole core linked via a methyl group to a piperazine ring, which is further substituted with a carboxamide bridge to a 3,4-dimethoxybenzyl moiety. The benzimidazole scaffold is widely recognized for its pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and modulators of protein-protein interactions .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-29-19-8-7-16(13-20(19)30-2)14-23-22(28)27-11-9-26(10-12-27)15-21-24-17-5-3-4-6-18(17)25-21/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCWAPNZITKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The benzimidazole core is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.

    Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide linkage, typically through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Benzimidazole-Piperazine Derivatives

  • Compound 13g (): Contains a bromobenzyl group instead of dimethoxybenzyl. Molecular weight: 524.08 g/mol vs. ~484.52 g/mol (estimated for the target compound).
  • N-(4-Methoxyphenethyl)piperazine-1-carboxamide analog (): Replaces the 3,4-dimethoxybenzyl with a 4-methoxyphenethyl group, reducing steric bulk but maintaining some hydrophobicity.
  • 1-(2,3,4-Trimethoxybenzyl)piperazine derivatives (): Additional methoxy groups may improve solubility but could sterically hinder target engagement compared to the 3,4-dimethoxy substitution.

Benzimidazole-Linked Hydrazides and Sulfonamides

Substituted Benzimidazole Carboxamides

  • N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (21) (): Dichloro substitution at the benzamide ring increases potency (IC50 = 14-fold improvement over DFB) but lowers cell viability due to cytotoxicity.
  • N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (2) (): Aromatic amide substitution at the para-position of benzimidazole shows moderate yield (35%) and off-target effects compared to piperazine-linked analogs.

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Potency and Solubility

  • Electron-donating groups (e.g., methoxy in the target compound) generally reduce inhibitory activity compared to electron-withdrawing groups (e.g., Cl, Br) in benzamide analogs . For example, 3,4-dichlorobenzamide (21) showed 14-fold higher potency than DFB, while methoxy-substituted analogs exhibited reduced activity.
  • Dimethoxy vs.

Comparative Data Table

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound 3,4-Dimethoxybenzyl, piperazine-carboxamide ~484.52 Hypothesized kinase inhibition
13g (Bromobenzyl analog) 4-Bromobenzyl substituent 524.08 PARP-1 inhibitor (47.5% yield)
N-(3,4-Dichlorobenzamide) (21) 3,4-Dichloro substitution 420.29 IC50 = 6.4 μM (mGluR5 inhibitor)
(E)-N′-Benzylidenebenzohydrazide (6a) Hydrazide-benzylidene linkage 428.46 Antibacterial (53.4% yield)
1-(2,3,4-Trimethoxybenzyl)piperazine Trimethoxy substitution ~450.00 Neuroprotective (preclinical)

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a benzimidazole derivative with potential therapeutic applications, particularly in oncology. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural components include:

  • Benzimidazole ring : Imparts significant biological activity.
  • Piperazine ring : Contributes to the compound's pharmacological profile.
  • Dimethoxybenzyl group : Enhances lipophilicity and potential binding interactions.

Anticancer Properties

Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)5.85Induction of apoptosis via caspase activation
MCF-7 (breast)3.0Inhibition of cell proliferation
A549 (lung)1.68Inhibition of VEGFR-2

The compound has been shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax , while downregulating anti-apoptotic proteins like Bcl-2 , indicating a clear pathway through which it exerts its effects on cancer cells .

The mechanism by which this compound operates involves multiple pathways:

  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : The activation of caspases leads to programmed cell death.
  • Kinase Inhibition : Molecular docking studies suggest that the compound may inhibit multiple kinases involved in cancer progression, making it a multi-targeted therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Key observations include:

  • Substituent Variations : Modifications on the benzimidazole and piperazine rings can significantly affect potency and selectivity against specific cancer types.
  • Functional Groups : The presence of methoxy groups enhances solubility and bioavailability, which are critical for in vivo efficacy .

Case Studies

A notable study demonstrated that the compound effectively potentiated the cytotoxicity of temozolomide in MX-1 xenograft tumor models, showcasing its potential as an adjunct therapy in established cancer treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.